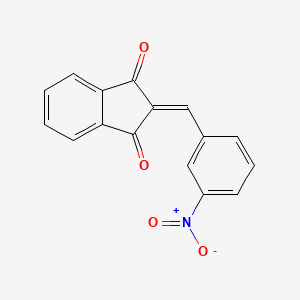
2-(3,4-Dihydroquinolin-1(2H)-yl)-1-(3-nitrophenyl)ethanone
Vue d'ensemble
Description
2-(3,4-Dihydroquinolin-1(2H)-yl)-1-(3-nitrophenyl)ethanone is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of quinoline derivatives and has been found to possess various biological activities that make it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 2-(3,4-Dihydroquinolin-1(2H)-yl)-1-(3-nitrophenyl)ethanone is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting key enzymes or signaling pathways involved in cancer cell proliferation or bacterial growth.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of 2-(3,4-Dihydroquinolin-1(2H)-yl)-1-(3-nitrophenyl)ethanone. One study found that this compound induces apoptosis (programmed cell death) in cancer cells by activating the mitochondrial pathway. Another study reported that this compound inhibits the growth of bacterial cells by disrupting the integrity of the bacterial cell wall.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3,4-Dihydroquinolin-1(2H)-yl)-1-(3-nitrophenyl)ethanone in lab experiments is its potent biological activity, which makes it a promising candidate for drug development. However, one limitation is that the synthesis of this compound can be challenging, and it may not be readily available for use in large-scale experiments.
Orientations Futures
There are several future directions for research on 2-(3,4-Dihydroquinolin-1(2H)-yl)-1-(3-nitrophenyl)ethanone. One direction is to investigate the potential applications of this compound in the development of new cancer therapies or antibiotics. Another direction is to study the mechanism of action of this compound in more detail to better understand how it exerts its biological effects. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing this compound.
Applications De Recherche Scientifique
Several studies have investigated the potential applications of 2-(3,4-Dihydroquinolin-1(2H)-yl)-1-(3-nitrophenyl)ethanone in the field of medicinal chemistry. One study found that this compound exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Another study reported that this compound has significant antibacterial activity against Gram-positive bacteria, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)-1-(3-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-17(14-6-3-8-15(11-14)19(21)22)12-18-10-4-7-13-5-1-2-9-16(13)18/h1-3,5-6,8-9,11H,4,7,10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRCJHRJALWQRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40323023 | |
| Record name | 2-(3,4-dihydro-2H-quinolin-1-yl)-1-(3-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40323023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dihydroquinolin-1(2H)-yl)-1-(3-nitrophenyl)ethanone | |
CAS RN |
7477-81-8 | |
| Record name | NSC402818 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402818 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3,4-dihydro-2H-quinolin-1-yl)-1-(3-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40323023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4,5-Diacetyloxy-2-(bromomethyl)-6-methoxyoxan-3-yl] acetate](/img/structure/B3056775.png)

![1-Propanone, 2-methyl-2-[(4-methylphenyl)sulfonyl]-1-phenyl-](/img/structure/B3056777.png)



![Benzene, [[(1,1-dimethylethyl)thio]methyl]-](/img/structure/B3056784.png)






